2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a thieno[2,3-d]pyrimidin-4-one core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to a cyclization reaction with thiourea to form the thieno[2,3-d]pyrimidin-4-one core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the furan or thieno[2,3-d]pyrimidin-4-one moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(2-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and structural motifs, which confer specific electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c1-12-9-16-18(28-12)22-20(23(19(16)25)10-15-3-2-8-26-15)27-11-17(24)13-4-6-14(21)7-5-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVRSEQFTSYXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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